molecular formula C19H12ClNO B5503875 3-(5-(4-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE

3-(5-(4-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE

Cat. No.: B5503875
M. Wt: 305.8 g/mol
InChI Key: MEIGSSIPLMKNOL-FOWTUZBSSA-N
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Description

3-(5-(4-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile: is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using a Friedel-Crafts acylation reaction. This involves the reaction of the furan ring with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Phenylacrylonitrile Moiety: The final step involves the formation of the phenylacrylonitrile moiety through a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-(4-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where furan derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(5-(4-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylacrylonitrile moiety can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-(4-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile lies in its combination of a furan ring with a 4-chlorophenyl group and a phenylacrylonitrile moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO/c20-17-8-6-15(7-9-17)19-11-10-18(22-19)12-16(13-21)14-4-2-1-3-5-14/h1-12H/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIGSSIPLMKNOL-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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